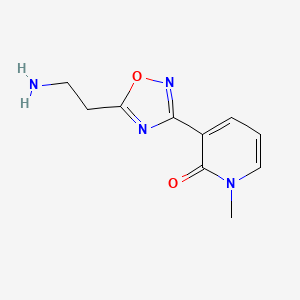
3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine
Descripción general
Descripción
“3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine” is a chemical compound with the molecular formula C11H13FN4O . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C11H13FN4O . The average mass of the molecule is 236.245 Da .
Aplicaciones Científicas De Investigación
Prodrug Design and Pharmacokinetics
3-Azido compounds, such as 3'-azido-2',3'-dideoxythymidine (AZT), play a crucial role in antiviral treatment, notably against HIV. However, AZT's limitations, including toxicity, limited brain uptake, and rapid resistance development, have driven the design of prodrugs to improve therapeutic profiles. Strategies focus on enhancing blood-brain barrier penetration, increasing plasma half-life, and ensuring site-specific drug targeting or localization. The design includes 5'-O-substituted prodrugs and derivatives with improved anti-HIV activity, addressing AZT's clinical limitations (Parang, Wiebe, & Knaus, 2000).
Anticancer Applications
Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine, a variant of azido compounds, demonstrate significant anticancer activity in human cancer cell lines, including cervical, oral, and breast cancer cells. These compounds, such as those with N-ethyl and N-propargyl substituents, exhibit higher activity compared to parent nucleosides, indicating their potential in cancer treatment (Lewandowska et al., 2013).
Synthetic and Medicinal Chemistry
Azetidines and related compounds, including azetidin-3-ones, serve as vital motifs in drug discovery and synthetic chemistry. These compounds, due to their unique structure and reactivity, offer access to underexplored chemical spaces. They are synthesized via various methods and can be transformed into drug-like compounds or used to prepare other functionalized azetidines, showing their versatility and importance in medicinal chemistry (Denis et al., 2018).
Bioorthogonal Chemistry and RNA Labeling
Azido groups are prominent in bioorthogonal chemistry, particularly for labeling and functionalizing RNA to study its biology. The synthesis of azido-modified RNA, despite challenges in solid-phase synthesis, highlights the versatility of azides in bioconjugation and their potential in biotechnological applications, including siRNA technologies and RNA metabolic labeling (Moreno et al., 2022).
Environmental Implications and Biotransformation
Understanding the fate of azido compounds like AZT in the environment is crucial, as exemplified by studies on AZT biotransformation by environmental strains. Identifying and characterizing the transformation products, such as hydroxylated AZT derivatives, is essential for assessing the environmental impact and the ecological fate of these compounds (Kruszewska et al., 2003).
Mecanismo De Acción
Target of action
Without specific studies, it’s difficult to identify the exact targets of “3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine”. Azetidines and aziridines are known to be used as building blocks for polyamines , which play crucial roles in cellular processes such as DNA replication and repair, protein synthesis, and cell growth.
Mode of action
The mode of action would depend on the specific targets of the compound. Given the presence of an azetidine ring, it’s possible that the compound could undergo ring-opening reactions to interact with its targets .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways would be affected by this compound. Polyamines synthesized from azetidines and aziridines could potentially affect a wide range of pathways due to their involvement in fundamental cellular processes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, polyamines play crucial roles in various cellular processes, so the effects could potentially be wide-ranging .
Análisis Bioquímico
Biochemical Properties
3-Azido-1-(2-(4-fluorophenoxy)ethyl)azetidine plays a significant role in biochemical reactions, particularly in the context of polymerization. It interacts with various enzymes and proteins, facilitating the formation of polyamines through anionic and cationic ring-opening polymerization . These interactions are crucial for the synthesis of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific biomolecules can lead to changes in cellular behavior, including alterations in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its versatility in research applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its reactivity and stability over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function within the cell .
Propiedades
IUPAC Name |
3-azido-1-[2-(4-fluorophenoxy)ethyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-7-10(8-16)14-15-13/h1-4,10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBQWLYPQTBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCOC2=CC=C(C=C2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



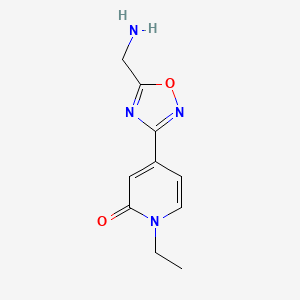
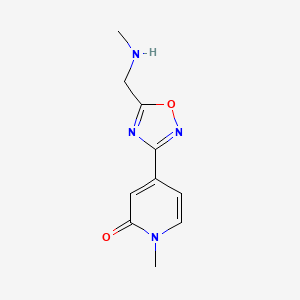
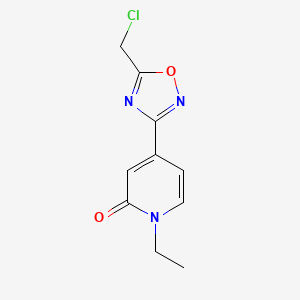



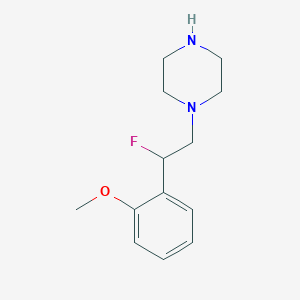
![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)
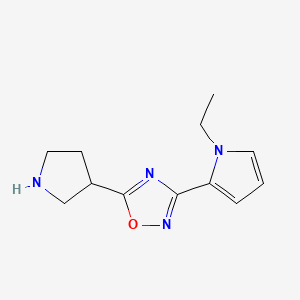

![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)

